7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Impurity Profile
A study investigated the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2-dihydroquinoline-3-carboxylic acid with piperazine in water, leading to the formation of ciprofloxacin and an impurity identified as 1-cyclopropyl-7-chloro-6-piperazinyl-4-oxo-1,2-dihydroquinoline-3-carboxylic acid (U. R. Kalkote et al., 1996).
Physicochemical Properties
Research on the physicochemical properties of cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a main impurity in ciprofloxacin manufacture, highlighted its significance in improving ciprofloxacin's crystallization and purification process (Yin Qiuxiang, 2002).
Antimicrobial Studies
Several studies have synthesized compounds from this chemical and tested them for antimicrobial activities. For instance, compounds synthesized from this chemical exhibited significant antibacterial and antifungal activities, with some demonstrating greater efficacy than standard drugs (N. Patel & S. D. Patel, 2010). Similarly, novel fluoroquinolone-based 4-thiazolidinones synthesized from this chemical showed antifungal and antibacterial properties (N. Patel & S. D. Patel, 2010).
Photochemical Properties
A study on the photochemistry of this compound, specifically ciprofloxacin, in aqueous solutions revealed low-efficiency substitution reactions and other minor processes upon irradiation, highlighting its photochemical stability under certain conditions (M. Mella, E. Fasani, & A. Albini, 2001).
Synthesis and Structure-Activity Relationships
Research into the synthesis and structure-activity relationships of various derivatives of this compound, such as ciprofloxacin derivatives, has been conducted to explore their antimicrobial potency and potential as therapeutic agents. Some studies focused on synthesizing novel derivatives and evaluating their anti-proliferative effects on human cancer cell lines (Narva Suresh et al., 2013).
Novel Antimycobacterial Activities
Studies on novel derivatives synthesized from this compound have demonstrated significant antimycobacterial activities, both in vitro and in vivo, against various strains of Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (P. Senthilkumar et al., 2009).
Anticancer Potential
Research on ciprofloxacin hybrids indicated notable in vitro biological activities, some comparable or even superior to reference drugs, especially against certain bacterial strains. This underscores their potential as antimicrobial agents (Xiao-Long Gu et al., 2015).
Mechanism of Action
Target of Action
It’s structurally similar to ciprofloxacin , a well-known fluoroquinolone antibiotic. Fluoroquinolones primarily target bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Mode of Action
As a structural analog of Ciprofloxacin , this compound likely interacts with its targets in a similar manner. Fluoroquinolones bind to DNA gyrase and topoisomerase IV, inhibiting their DNA unwinding and supercoiling activities. This disrupts DNA replication and transcription, leading to bacterial cell death .
Biochemical Pathways
The compound’s effect on biochemical pathways is likely similar to that of Ciprofloxacin . By inhibiting DNA gyrase and topoisomerase IV, it disrupts several bacterial DNA metabolic pathways, including DNA replication, transcription, and repair .
Pharmacokinetics
Based on its structural similarity to ciprofloxacin , it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Fluoroquinolones are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The result of this compound’s action is likely the inhibition of bacterial growth and proliferation, leading to bacterial cell death . This is due to the disruption of essential DNA metabolic processes in bacterial cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of divalent cations like magnesium and calcium can interfere with the activity of fluoroquinolones . The compound’s efficacy may also be affected by bacterial resistance mechanisms, such as target site mutations and efflux pumps .
properties
IUPAC Name |
7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-8-14-11(7-15(13)20-5-3-19-4-6-20)16(22)12(17(23)24)9-21(14)10-1-2-10/h7-10,19H,1-6H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKOKYODRILRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)N4CCNCC4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133210-96-5 | |
Record name | 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133210965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-CHLORO-1-CYCLOPROPYL-4-OXO-6-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPG5846EWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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